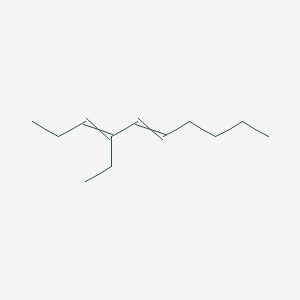
4-Ethyldeca-3,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyldeca-3,5-diene is an organic compound with the molecular formula C12H22. It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which allows for resonance stabilization. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyldeca-3,5-diene can be synthesized through several methods commonly used for the preparation of conjugated dienes. One approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, starting with an alkene, allyl halide, alkyl dihalide, or alcohol (diol), the compound can be prepared using reagents such as N-bromosuccinimide (NBS) for free radical halogenation .
Industrial Production Methods
Industrial production of conjugated dienes like this compound often involves catalytic processes. These methods may include the use of metal catalysts to facilitate the formation of the diene structure from simpler hydrocarbons. The specific conditions and catalysts used can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Ethyldeca-3,5-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of electrophiles to the double bonds of the diene. Common reagents include halogens (e.g., Br2) and hydrogen halides (e.g., HBr).
Diels-Alder Reaction: This is a cycloaddition reaction where the diene reacts with a dienophile to form a cyclohexene derivative.
Common Reagents and Conditions
Halogenation: Reagents such as Br2 or Cl2 in the presence of a solvent like CCl4.
Hydrogenation: Catalysts like Pd/C or PtO2 under hydrogen gas.
Diels-Alder Reaction: Dienophiles such as maleic anhydride or ethylene under thermal conditions.
Major Products Formed
Halogenation: 1,2-dihalides and 1,4-dihalides.
Hydrogenation: Saturated alkanes.
Diels-Alder Reaction: Cyclohexene derivatives with various substituents.
Scientific Research Applications
4-Ethyldeca-3,5-diene has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules and its role in the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and other materials due to its reactive diene structure.
Mechanism of Action
The mechanism of action of 4-Ethyldeca-3,5-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. In electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophiles to form carbocation intermediates. These intermediates can then undergo further reactions to form the final products . In Diels-Alder reactions, the diene adopts an s-cis conformation to react with the dienophile, forming a cyclic product through a concerted mechanism .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring diene with a similar conjugated structure.
2,4-Hexadiene: Another conjugated diene with a longer carbon chain.
Uniqueness
4-Ethyldeca-3,5-diene is unique due to its specific substitution pattern and longer carbon chain compared to simpler dienes like 1,3-butadiene and isoprene
Properties
CAS No. |
57404-71-4 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
4-ethyldeca-3,5-diene |
InChI |
InChI=1S/C12H22/c1-4-7-8-9-11-12(6-3)10-5-2/h9-11H,4-8H2,1-3H3 |
InChI Key |
JVZZWOWIONFJGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(=CCC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















